

# Spectroscopic data (NMR, IR, MS) of 2-Nitro-4-(trifluoromethoxy)phenol

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## Compound of Interest

Compound Name: 2-Nitro-4-(trifluoromethoxy)phenol

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Nitro-4-(trifluoromethoxy)phenol**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Nitro-4-(trifluoromethoxy)phenol** is a fluorinated aromatic compound of significant interest in medicinal chemistry and agrochemical synthesis.<sup>[1]</sup> Its molecular architecture, featuring a phenol ring substituted with a strongly electron-withdrawing nitro group and a lipophilic trifluoromethoxy group, imparts unique chemical and biological properties. The trifluoromethoxy (-OCF<sub>3</sub>) group, in particular, is increasingly utilized in drug design to enhance metabolic stability, binding affinity, and bioavailability.<sup>[2]</sup>

Accurate and unambiguous structural confirmation is a cornerstone of chemical research and development. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for **2-Nitro-4-(trifluoromethoxy)phenol**. As a Senior Application Scientist, the following sections are structured not merely as a data repository, but as an interpretive guide, explaining the causal relationships between the molecular structure and its spectroscopic signature.

## Molecular Structure and Predicted Spectroscopic Behavior

The spectroscopic characteristics of **2-Nitro-4-(trifluoromethoxy)phenol** (Molecular Formula:  $C_7H_4F_3NO_4$ , Molecular Weight: 223.11 g/mol) are dictated by the interplay of its three functional groups on the benzene ring.<sup>[3]</sup>

- Phenolic Hydroxyl (-OH) group: Acts as a strong activating, ortho-, para- directing group via resonance, donating electron density to the ring. It is also a hydrogen bond donor.
- Nitro (-NO<sub>2</sub>) group: A powerful deactivating, meta- directing group due to its strong inductive and resonance electron-withdrawing effects.
- Trifluoromethoxy (-OCF<sub>3</sub>) group: This group exhibits dual electronic effects. The oxygen atom can donate electron density to the ring via resonance (a  $\pi$ -donor), while the highly electronegative fluorine atoms create a strong inductive electron withdrawal (a  $\sigma$ -acceptor).  
[2] Overall, it behaves as a moderately deactivating, ortho-, para- directing group.<sup>[2]</sup>

This unique combination of substituents creates a highly electron-poor aromatic system with distinct and predictable spectroscopic features.

Caption: Molecular structure of **2-Nitro-4-(trifluoromethoxy)phenol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The electron-withdrawing nature of the nitro and trifluoromethoxy groups will cause all aromatic protons and carbons to be significantly "deshielded," shifting their signals downfield in the spectrum.

### <sup>1</sup>H NMR Analysis

The <sup>1</sup>H NMR spectrum is expected to show three distinct signals in the aromatic region and one for the phenolic proton.

- Aromatic Protons ( $\delta$  7.0-8.5 ppm): The aromatic region of a proton NMR spectrum typically appears between 6.5 and 8.0 ppm.<sup>[4]</sup> Due to the strong deshielding effects of the substituents, the signals for this compound will be at the lower end of this range.

- H-6: This proton is ortho to the hydroxyl group and meta to both the nitro and trifluoromethoxy groups. It is expected to appear as a doublet.
- H-5: This proton is ortho to the trifluoromethoxy group and meta to the hydroxyl and nitro groups. It will likely be a doublet of doublets due to coupling with both H-3 and H-6 (though the long-range coupling to H-3 may be small).
- H-3: This proton is ortho to the nitro group and meta to the hydroxyl and trifluoromethoxy groups. It will be the most deshielded aromatic proton and should appear as a doublet.
- Phenolic Proton (-OH): The chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature, typically appearing between  $\delta$  4.5 and 7.0 ppm.<sup>[5]</sup> It usually presents as a broad singlet and will exchange with D<sub>2</sub>O.

## <sup>13</sup>C NMR Analysis

The <sup>13</sup>C NMR spectrum will show 7 distinct signals, as all carbons are in unique electronic environments. Aromatic carbons typically resonate between 120-150 ppm.<sup>[4]</sup>

- C-1 (ipso-OH): This carbon, directly attached to the hydroxyl group, will be shielded relative to a standard benzene carbon but will be influenced by the other groups. Its signal will be in the range of  $\delta$  150-155 ppm.
- C-2 (ipso-NO<sub>2</sub>): The carbon bearing the nitro group will be significantly deshielded.
- C-4 (ipso-OCF<sub>3</sub>): This carbon will be deshielded and will likely show coupling to the three fluorine atoms (a quartet, <sup>1</sup>JCF).
- C-3, C-5, C-6: These protonated carbons will appear in the typical aromatic region ( $\delta$  115-135 ppm), with their precise shifts determined by the combined electronic effects of the three substituents.
- -OCF<sub>3</sub> Carbon: The carbon of the trifluoromethoxy group will be highly deshielded by the three fluorine atoms and will appear as a quartet due to one-bond C-F coupling (<sup>1</sup>JCF), typically around  $\delta$  120 ppm.

Predicted $^1\text{H}$ NMR Data (in $\text{CDCl}_3$ )	Predicted $^{13}\text{C}$ NMR Data (in $\text{CDCl}_3$ )	
Chemical Shift ( $\delta$ , ppm)	Assignment	Chemical Shift ( $\delta$ , ppm)
~8.2 (d)	H-3	~152
~7.4 (dd)	H-5	~145
~7.2 (d)	H-6	~148 (q)
Variable (br s)	O-H	~125
~120 (q, $^1\text{JCF} \approx 258$ Hz)		
~118		
~115		

## Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-15 mg of **2-Nitro-4-(trifluoromethoxy)phenol** in 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.[6]
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.[7]
- $^1\text{H}$  NMR Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A spectral width of 16 ppm and a relaxation delay of 2 seconds are typical starting points.
- $^{13}\text{C}$  NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon. An extended number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule.<sup>[8]</sup> The spectrum provides a unique "fingerprint" and confirms the presence of key structural motifs.

## Interpretation of Key Absorptions

- O-H Stretch: A prominent, broad absorption band is expected in the  $3200\text{--}3550\text{ cm}^{-1}$  region, characteristic of a hydrogen-bonded phenolic hydroxyl group.<sup>[9][10]</sup>
- Aromatic C-H Stretch: A weaker absorption should appear just above  $3000\text{ cm}^{-1}$  (typically  $3050\text{--}3150\text{ cm}^{-1}$ ).
- N-O Asymmetric & Symmetric Stretches: Two strong, sharp bands are the hallmark of a nitro group. For aromatic nitro compounds, these are found at approximately  $1550\text{--}1475\text{ cm}^{-1}$  (asymmetric) and  $1360\text{--}1290\text{ cm}^{-1}$  (symmetric).<sup>[11]</sup>
- Aromatic C=C Stretches: Medium to strong absorptions in the  $1450\text{--}1600\text{ cm}^{-1}$  region are characteristic of the benzene ring.
- C-F and C-O Stretches: Strong absorptions are expected in the fingerprint region between  $1100\text{--}1300\text{ cm}^{-1}$  corresponding to C-O and C-F stretching vibrations of the trifluoromethoxy group.

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### Predicted IR Data

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Wavenumber ( $\text{cm}^{-1}$ )	Vibrational Mode Assignment
3200–3550 (broad, strong)	O-H stretch (phenolic)
3050–3150 (medium)	Aromatic C-H stretch
~1530 (strong)	Asymmetric $\text{NO}_2$ stretch
~1345 (strong)	Symmetric $\text{NO}_2$ stretch
1450–1600 (medium-strong)	Aromatic C=C ring stretches
1100–1300 (strong)	C-O and C-F stretches

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## Experimental Protocol: IR Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp. This is the most common and convenient method.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber can be analyzed directly.

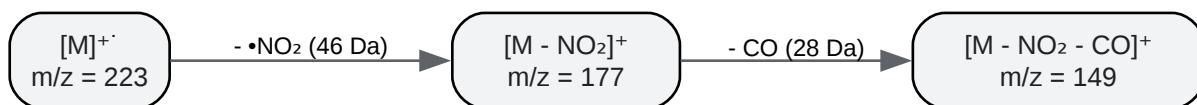
## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the intact molecule (the molecular ion) and its fragments, confirming the molecular weight and offering structural clues.

## Molecular Ion and Fragmentation Analysis

For **2-Nitro-4-(trifluoromethoxy)phenol** (MW = 223.11), the molecular ion peak ( $M^{+}\cdot$ ) is expected at  $m/z$  223. The fragmentation pattern will be governed by the stability of the resulting ions and neutral losses.

- Loss of  $\text{NO}_2$ : A common fragmentation for nitroaromatics is the loss of a nitro group ( $\bullet\text{NO}_2$ , 46 Da), leading to a fragment at  $m/z$  177.
- Loss of  $\text{OCF}_3$ : Cleavage of the trifluoromethoxy group ( $\bullet\text{OCF}_3$ , 85 Da) could also occur, though less common than  $\text{NO}_2$  loss.
- Loss of CO: Subsequent loss of carbon monoxide (CO, 28 Da) from phenolic fragments is a characteristic process.

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Caption: Predicted major fragmentation pathway for **2-Nitro-4-(trifluoromethoxy)phenol**.

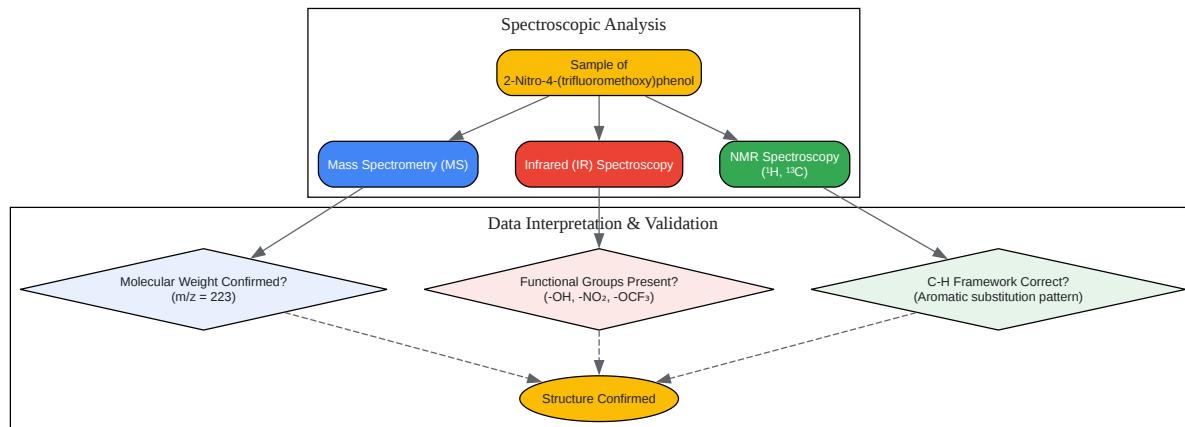
Predicted Mass Spectrometry Data (EI)	
m/z Value	Proposed Fragment Identity
223	[M]⁺ (Molecular Ion)
177	[M - NO₂]⁺
149	[M - NO₂ - CO]⁺

## Experimental Protocol: Mass Spectrometry

- Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.
- Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used to induce fragmentation and create a library-searchable spectrum.
- Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their m/z ratio.
- Data Analysis: The resulting mass spectrum plots relative ion abundance against m/z. Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.

## Integrated Spectroscopic Workflow

A self-validating approach to structure confirmation relies on the convergence of all spectroscopic data. The workflow below illustrates how these techniques are synergistically applied.

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Caption: Integrated workflow for spectroscopic structure validation.

## Conclusion

The structural elucidation of **2-Nitro-4-(trifluoromethoxy)phenol** is readily achieved through a combined application of NMR, IR, and MS. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide definitive information on the substitution pattern and electronic environment of the aromatic ring. IR spectroscopy confirms the presence of the key hydroxyl and nitro functional groups, while mass spectrometry validates the molecular weight and provides corroborating structural information through predictable fragmentation. Together, these techniques provide an unambiguous and robust characterization essential for any research or development endeavor involving this compound.

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